An In-depth Technical Guide to Carbaspirin Calcium: Chemical Structure, Properties, and Analysis
An In-depth Technical Guide to Carbaspirin Calcium: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbaspirin calcium, a complex of calcium acetylsalicylate and urea (B33335), is a non-steroidal anti-inflammatory drug (NSAID) that offers the therapeutic benefits of aspirin (B1665792) with potentially improved gastrointestinal tolerability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols for the synthesis and analysis of carbaspirin calcium. Detailed data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Carbaspirin calcium, also known as calcium carbasalate, is a chelate of calcium bis(2-acetyloxybenzoate) and urea.[1][2] Its unique structure is designed to enhance the solubility and reduce the gastric irritation commonly associated with acetylsalicylic acid (aspirin).
The chemical identity of carbaspirin calcium is defined by the following identifiers:
| Identifier | Value |
| CAS Number | 5749-67-7[1] |
| Molecular Formula | C₁₉H₁₈CaN₂O₉[2] |
| IUPAC Name | calcium;bis(2-acetyloxybenzoate);urea[2] |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].C(=O)(N)N.[Ca+2][3] |
| InChIKey | VYMUGTALCSPLDM-UHFFFAOYSA-L[3] |
Physicochemical Properties
The physicochemical properties of carbaspirin calcium are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 458.4 g/mol | [2] |
| Appearance | White or slightly yellowish crystalline powder. | [1] |
| Solubility | Freely soluble in water and dimethylformamide; slightly soluble in ethanol (B145695) and DMSO; practically insoluble in acetone (B3395972) and anhydrous methanol (B129727). | [1][4] |
| Melting Point | Approximately 220-240 °C | [1] |
| Boiling Point | 321.4 °C at 760 mmHg | [5] |
Mechanism of Action
The pharmacological effects of carbaspirin calcium are primarily attributable to its active metabolite, acetylsalicylic acid (aspirin).[6] Upon oral administration, carbaspirin calcium is rapidly absorbed and hydrolyzed, releasing acetylsalicylic acid into the bloodstream.
The primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2.[6][7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The inhibition of COX-1 in platelets also leads to a decrease in the production of thromboxane (B8750289) A2, a potent promoter of platelet aggregation, which underlies the antithrombotic effect of the drug.[6]
The complexation with calcium and urea is believed to buffer the acidic nature of aspirin, thereby reducing direct contact with the gastric mucosa and potentially lowering the incidence of gastrointestinal side effects compared to conventional aspirin formulations.[3]
Experimental Protocols
Synthesis of Carbaspirin Calcium
Several methods for the synthesis of carbaspirin calcium have been reported, primarily in patent literature. Below are summaries of two distinct experimental protocols.
Protocol 1: Reaction in Aqueous Medium
This method involves the reaction of aspirin and urea with calcium carbonate in water, followed by precipitation of the product with methanol.[2]
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Step 1: Reaction Mixture Preparation: Aspirin (180g) and urea (30g) are added to 1000mL of water and stirred.
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Step 2: Reaction: The mixture is cooled to 10°C, and 50g of calcium carbonate is added in three portions. The reaction temperature is maintained below 15°C for 1 hour.
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Step 3: Filtration: The reaction mixture is filtered to remove any unreacted solids.
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Step 4: Precipitation: 1000mL of methanol is added to the filtrate and stirred for 2 hours, leading to the precipitation of a white solid.
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Step 5: Purification and Drying: The precipitate is collected by filtration, washed with methanol, and dried under vacuum at 40°C to yield carbaspirin calcium.
Protocol 2: Reaction in Alcoholic Medium
This protocol describes the synthesis of carbaspirin calcium in an alcoholic solvent using calcium propionate (B1217596) as the calcium source.[8]
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Step 1: Solution A Preparation: Aspirin (50g) and urea (25g) are dissolved in 400g of ethanol by heating to 42°C.
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Step 2: Solution B Preparation: Calcium propionate (25g) is dissolved in 75g of purified water at 25°C.
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Step 3: Reaction: Solution B is added dropwise to Solution A at 45°C over 30 minutes. The reaction mixture is then stirred for 5 hours.
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Step 4: Crystallization: The mixture is cooled to 5°C to induce crystallization.
-
Step 5: Isolation and Drying: The crystals are collected by centrifugation and dried to obtain carbaspirin calcium.
Analytical Methods
Illustrative HPLC Method for Aspirin-Containing Formulations:
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Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: A mixture of an acidic buffer (e.g., orthophosphoric acid buffer, pH 4.5) and acetonitrile (B52724) (e.g., 45:55 v/v).
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at 237 nm.
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Sample Preparation: A known weight of the carbaspirin calcium sample is dissolved in a suitable solvent (e.g., methanol), sonicated, and diluted to the desired concentration with the mobile phase. The solution is then filtered through a 0.45 µm filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has been used to determine the metabolites of carbaspirin calcium (aspirin, salicylic (B10762653) acid, and gentisic acid) in biological matrices, providing high sensitivity and specificity for pharmacokinetic studies.[9]
Pharmacological and Clinical Profile
Pharmacokinetics
Following oral administration, carbaspirin calcium is rapidly absorbed. It is then quickly metabolized into its active components: acetylsalicylic acid (ASA), salicylic acid (SA), and gentisic acid (GA).[10]
A study in broilers reported the following pharmacokinetic parameters after a single oral dose:
| Metabolite | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | t₁/₂ (h) |
| ASA | 8.88 ± 1.31 | 0.170 | 11.2 ± 8.04 |
| SA | 42.6 ± 4.62 | 2.00 | 23.7 ± 17.1 |
| GA | 10.1 ± 2.16 | 2.00 | 28.6 ± 4.90 |
| Data from a study in broilers and may not be directly extrapolated to humans.[10] |
Clinical Applications
Carbaspirin calcium is used for its analgesic, anti-inflammatory, and antipyretic properties in the treatment of a variety of conditions, including:
-
Pain (headache, dental pain, menstrual pain)
-
Fever
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Inflammatory conditions such as rheumatism and rheumatoid arthritis.[1]
Due to its antiplatelet effects, it is also used in the prevention of thromboembolic events.
Adverse Effects and Toxicity
As with other NSAIDs, the use of carbaspirin calcium can be associated with adverse effects, primarily related to the gastrointestinal tract. However, the formulation is designed to minimize these effects compared to standard aspirin.[3] Potential adverse effects include gastrointestinal irritation, bleeding, and hypersensitivity reactions.
Conclusion
Carbaspirin calcium represents a significant modification of acetylsalicylic acid, aimed at improving its physicochemical properties and clinical tolerability. This technical guide has provided a detailed overview of its chemical structure, properties, mechanism of action, and methods for its synthesis and analysis. The presented information, including structured data and process diagrams, serves as a valuable resource for professionals in the fields of pharmaceutical research, drug development, and quality control. Further research into validated analytical methods and comprehensive clinical comparisons will continue to elucidate the full potential of this important NSAID.
References
- 1. CN102924335B - Preparation method of carbasalate calcium - Google Patents [patents.google.com]
- 2. CN102382013B - Preparation method of carbasalate calcium - Google Patents [patents.google.com]
- 3. Development and Validation of a Reversed-phase HPLC Method for Simultaneous Determination of Aspirin, Atorvastatin Calcium and Clopidogrel Bisulphate in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Spectrum of Aspirin | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. US2003374A - Preparation of calcium acetylsalicylate - Google Patents [patents.google.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Carbasalate Calcium, Carbaspirin Calcium USP BP EP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. Preparation method of carbasalate calcium - Eureka | Patsnap [eureka.patsnap.com]
- 9. Analytical determination and pharmacokinetics of major metabolites of carbasalate calcium in broilers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blamp.sites.truman.edu [blamp.sites.truman.edu]
